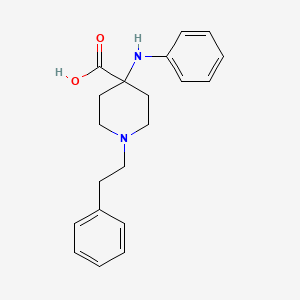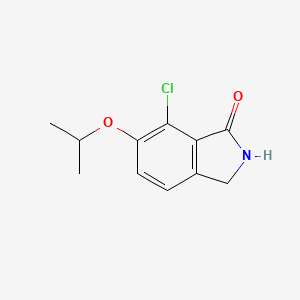
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one is a complex organic compound that features a benzofuran core fused with a cyclopropyl group and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenol derivatives and appropriate electrophiles.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Piperazine Moiety: The piperazine ring is incorporated through nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by the piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted piperazine derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-piperazin-1-ylcyclopropyl)-2-benzofuran-1-one: A closely related compound with a similar structure but different substitution pattern.
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzothiophene-1-one: A sulfur analog of the compound with a benzothiophene core instead of benzofuran.
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzimidazole-1-one: A nitrogen analog with a benzimidazole core.
Uniqueness
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the benzofuran core, cyclopropyl group, and piperazine moiety allows for versatile interactions with molecular targets, making it a valuable compound for various research and therapeutic applications.
Propiedades
Fórmula molecular |
C15H18N2O2 |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H18N2O2/c18-15-12-2-1-10(7-11(12)9-19-15)13-8-14(13)17-5-3-16-4-6-17/h1-2,7,13-14,16H,3-6,8-9H2 |
Clave InChI |
XCCPITUXRYHMSS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2CC2C3=CC4=C(C=C3)C(=O)OC4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzyl [(1r,2r)-2-formylcyclohexyl]carbamate](/img/structure/B8598888.png)
![cyclopropyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B8598892.png)

